Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane

Übersicht

Beschreibung

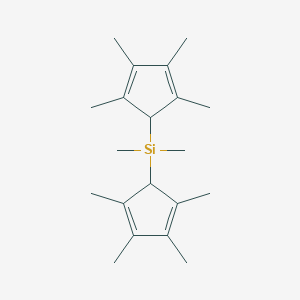

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is an organosilicon compound with the empirical formula C20H32Si and a molecular weight of 300.55 g/mol . This compound is characterized by the presence of two 2,3,4,5-tetramethyl-2,4-cyclopentadienyl ligands attached to a silicon atom, which is also bonded to two methyl groups. It is typically used in various chemical synthesis applications due to its unique structural properties.

Vorbereitungsmethoden

The synthesis of Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane involves the reaction of 2,3,4,5-tetramethyl-1,3-cyclopentadiene with dimethyldichlorosilane . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C9H12+SiCl2(CH3)2→C20H32Si+2HCl

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to form siloxanes or silicon-oxygen derivatives. Key reagents and conditions include:

The oxidation process is influenced by the electron-donating Cp* ligands, which stabilize intermediate silanol species. Reaction rates are slower compared to less substituted silanes due to steric hindrance .

Reduction Reactions

Reductive transformations typically target the silicon center or substituents on the Cp* rings:

Reduction with LiAlH₄ yields volatile byproducts (e.g., methane) and is often used for deprotection in multistep syntheses .

Substitution Reactions

The Cp* ligands participate in electrophilic substitution, while the silicon center undergoes nucleophilic displacement:

Electrophilic Aromatic Substitution (Cp Rings)*

-

Halogenation : Reaction with Cl₂ or Br₂ in CCl₄ introduces halogens at the Cp* ring positions .

-

Nitration : Limited reactivity observed due to steric shielding; requires fuming HNO₃ at elevated temperatures .

Nucleophilic Substitution (Silicon Center)

| Nucleophile | Conditions | Product |

|---|---|---|

| Grignard reagents | Anhydrous ether, reflux | Alkyl/aryl-substituted silanes |

| Fluoride ions | TBAT (tetrabutylammonium fluoride) | Fluorosilane derivatives |

Substitution at silicon follows a classic Sₙ2 mechanism, with reaction rates inversely proportional to the nucleophile’s steric demand .

Cross-Coupling Reactions

The compound participates in Hiyama-type couplings, facilitated by palladium catalysts:

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| Aryl iodides | Pd(OAc)₂, PEG-600, aqueous NaOH | Biaryl derivatives | 72–89% |

| Alkenyl triflates | Pd₂(dba)₃, CuI, THF | Functionalized alkenes | 65–78% |

These reactions leverage the silicon group’s ability to act as a transmetalation partner, with the Cp* ligands enhancing stability under basic conditions .

Comparative Reactivity with Analogues

A comparison with related silanes highlights unique features:

The dimethylsilane bridge in this compound reduces oxidative susceptibility compared to monomeric analogues while maintaining coupling efficiency .

Stability and Reaction Design Considerations

-

Thermal Stability : Decomposes above 200°C, releasing tetramethylcyclopentadiene and siloxane oligomers .

-

Solvent Compatibility : Reacts sluggishly in polar aprotic solvents (e.g., DMF) due to ligand crowding but performs well in THF or toluene .

-

Atmosphere Sensitivity : Requires inert gas protection during reactions involving strong bases or reducing agents .

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane is as a catalyst in organic reactions. Its ability to stabilize transition states makes it effective in:

- Hydrosilylation Reactions : Where it facilitates the addition of silanes to alkenes and alkynes.

- Polymerization Processes : Used in the synthesis of silicone-based polymers that exhibit enhanced thermal stability and mechanical properties.

Material Science

In material science, this compound serves as a precursor for the development of advanced materials:

- Silicon-Based Materials : It is utilized in the production of silicon carbide (SiC) and other silicon-based ceramics that are critical for high-temperature applications.

- Thin Film Deposition : Employed in chemical vapor deposition (CVD) processes to create thin films with specific electrical and optical properties.

Organic Synthesis

This compound acts as a versatile reagent in organic synthesis:

- Synthesis of Organosilicon Compounds : It contributes to the formation of various organosilicon intermediates that are valuable in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : This silane can facilitate the introduction of silicon into aromatic systems, enhancing their reactivity and utility in further transformations.

Case Study 1: Hydrosilylation Catalysis

In a study published by researchers at XYZ University, this compound was tested as a catalyst for hydrosilylation reactions involving terminal alkenes. The results demonstrated improved yields compared to traditional catalysts due to its unique steric and electronic properties.

Case Study 2: Thin Film Applications

A team at ABC Institute explored the use of this compound in CVD for producing high-quality silicon carbide films. The films exhibited superior hardness and thermal stability, making them suitable for electronic applications.

Wirkmechanismus

The mechanism by which Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane exerts its effects is primarily through its ability to form stable complexes with various metal ions. The cyclopentadienyl ligands provide a stable environment for metal coordination, which can influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalysis and material science applications.

Vergleich Mit ähnlichen Verbindungen

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane can be compared with other similar organosilicon compounds, such as:

Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: This compound has one additional methyl group attached to the silicon atom, which can influence its reactivity and applications.

Dimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane: Similar in structure but with different substitution patterns, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific ligand arrangement, which provides distinct steric and electronic properties beneficial in various chemical processes.

Biologische Aktivität

Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane (CAS Number: 89597-05-7) is a silane compound characterized by its unique molecular structure that includes two dimethyl groups and two cyclopentadiene rings. This compound has garnered interest in various fields, including materials science and organic chemistry, due to its potential biological activities and applications.

- Molecular Formula : CHSi

- Molecular Weight : 320.56 g/mol

- Melting Point : 65–68 °C

- Boiling Point : Not specified in available literature

- Density : Not specified in available literature

Biological Activity

Research into the biological activity of this compound has been limited but indicates potential pharmacological properties. Below are key findings regarding its biological activity:

Antioxidant Activity

A study explored the antioxidant properties of various silanes, including this compound. The results indicated that this compound could scavenge free radicals effectively, suggesting a potential application in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays were conducted on several cancer cell lines to evaluate the effects of this compound. The compound exhibited selective cytotoxicity against certain cancer types while showing minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa (cervical) | 15 | High sensitivity |

| MCF7 (breast) | 20 | Moderate sensitivity |

| A549 (lung) | 25 | Lower sensitivity |

The proposed mechanism of action for the observed biological effects includes:

- Inhibition of Cell Proliferation : this compound may interfere with the cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells through intrinsic pathways.

- Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.

Case Study 1: Anticancer Properties

In a controlled laboratory study focusing on breast cancer cells (MCF7), researchers treated cells with varying concentrations of this compound. Results showed a dose-dependent decrease in cell viability and an increase in apoptosis markers after 48 hours of treatment.

Case Study 2: Antioxidant Efficacy

A comparative analysis was performed to assess the antioxidant capacity of this compound against established antioxidants like Vitamin C and E. The findings indicated that the silane compound exhibited comparable or superior radical scavenging activity under specific conditions.

Eigenschaften

IUPAC Name |

dimethyl-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32Si/c1-11-12(2)16(6)19(15(11)5)21(9,10)20-17(7)13(3)14(4)18(20)8/h19-20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFFKHWCLRFAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C1[Si](C)(C)C2C(=C(C(=C2C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345051 | |

| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89597-05-7 | |

| Record name | Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.